molecular formula C12H18N4O6 B8041213 2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate

2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate

Cat. No.: B8041213
M. Wt: 314.29 g/mol
InChI Key: GEIZCGUIJJAKOS-UHFFFAOYSA-N
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Description

2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinecarbonyloxy group, an ethoxy group, and a phenoxy group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxyphenoxyethylamine with ethylene carbonate to form 2-(2-hydroxyethoxy)phenoxyethylamine. This intermediate is then reacted with hydrazinecarboxylic acid to introduce the hydrazinecarbonyloxy group. Finally, the resulting compound is treated with N-aminocarbamate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-methylcarbamate
  • 2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-ethylcarbamate
  • 2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-propylcarbamate

Uniqueness

2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O6/c13-15-11(17)21-7-5-19-9-1-2-10(4-3-9)20-6-8-22-12(18)16-14/h1-4H,5-8,13-14H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIZCGUIJJAKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCOC(=O)NN)OCCOC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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